4-Cyano mdmb-butinaca
Overview
Description
4-cyano MDMB-BUTINACA is a synthetic cannabinoid receptor agonist. It is part of the indazole-3-carboxamide family and has been identified as a designer drug. This compound is known for its potent effects and has been used in various research applications .
Mechanism of Action
Target of Action
4CN-Mdmb-pinaca, also known as 4-Cyano mdmb-butinaca, 4CN-Binaca-adb, UNII-KZR27C8RWQ, N-[[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester, or KZR27C8RWQ, primarily targets the human cannabinoid type 1 (hCB1) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
4CN-Mdmb-pinaca acts as a full and potent agonist of the hCB1 receptors . It binds to these receptors with a Ki of 3.26 nM, leading to a decrease in the forskolin-stimulated accumulation of cyclic adenosine monophosphate (cAMP) with a half maximal effective concentration (EC50) of 0.33 nM .
Biochemical Pathways
Upon binding to the hCB1 receptors, 4CN-Mdmb-pinaca triggers a series of biochemical reactions. The primary metabolic pathways of this compound involve double bond oxidation, ester hydrolysis, N-dealkylation, hydroxylation, dehydrogenation, and further oxidation to N-pentanoic acid . These reactions lead to the formation of various metabolites, which may have their own pharmacological activity .
Pharmacokinetics
It has been reported that the compound has an in vitro half-life of approximately 10 minutes . It has also been detected in human urine samples up to an hour after consumption, indicating its presence in the body for a significant duration .
Result of Action
The molecular and cellular effects of 4CN-Mdmb-pinaca’s action are primarily due to its potent agonistic activity at the hCB1 receptors. This leads to a decrease in the accumulation of cAMP, which can affect various cellular processes . Moreover, the metabolites formed through the compound’s metabolic pathways may also exert their own effects .
Biochemical Analysis
Biochemical Properties
4CN-Mdmb-pinaca acts as a potent agonist of the CB1 receptor with an EC50 value of 2.47 nM . It has been reported to be approximately 2.5x to 3x+ stronger than JWH-018 with over 10x the binding affinity than JWH-018 in vitro . It is 7x more selective for the CB2 receptor over the CB1 receptor .
Cellular Effects
4CN-Mdmb-pinaca influences cell function by acting as a potent agonist of the CB1 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4CN-Mdmb-pinaca exerts its effects at the molecular level by binding to the CB1 receptor . This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In vitro, 4CN-Mdmb-pinaca has a half-life of approximately 10 minutes . It has been reported in human urine samples up to an hour after consumption, producing 14 metabolites which may have their own pharmacological activity .
Dosage Effects in Animal Models
The effects of 4CN-Mdmb-pinaca on animal models vary with different dosages . At high doses, it can cause serious adverse effects .
Metabolic Pathways
4CN-Mdmb-pinaca is involved in several metabolic pathways, including double bond oxidation, ester hydrolysis, N-dealkylation, hydroxylation, dehydrogenation and further oxidation to N-pentanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano MDMB-BUTINACA involves several steps. The primary synthetic route includes the reaction of indazole-3-carboxylic acid with various reagents to form the desired product. The reaction conditions typically involve the use of solvents like chloroform and methyl acetate .
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-cyano MDMB-BUTINACA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
4-cyano MDMB-BUTINACA has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- ADB-BUTINACA
- MDMB-4en-PINACA
- MDMB-5’Br-BUTINACA
- 4F-MDMB-BINACA
Uniqueness
4-cyano MDMB-BUTINACA is unique due to its specific chemical structure, which includes a cyano group at the 4-position. This structural feature contributes to its potent effects and distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl (2S)-2-[[1-(4-cyanobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,13H2,1-4H3,(H,22,25)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXENAUQFMPGSRW-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343267 | |
Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185888-30-5 | |
Record name | 4-Cyano mdmb-butinaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601343267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CYANO MDMB-BUTINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZR27C8RWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.